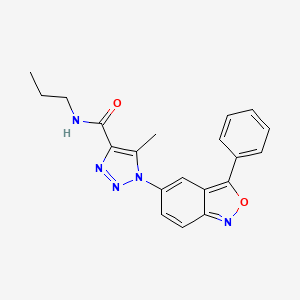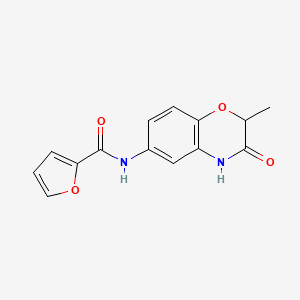![molecular formula C18H22N6O3 B11321758 N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11321758.png)
N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and a nitrobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and piperazine. The nitrobenzoyl group is introduced through a nitration reaction, which involves the use of nitric acid and sulfuric acid as reagents. The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Applications De Recherche Scientifique
N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the production of advanced materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in electron transfer reactions, while the piperazine moiety can form hydrogen bonds and other non-covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine: Lacks the nitrobenzoyl group, making it less reactive in certain chemical reactions.
N,N,2,2,6,6-hexamethylpiperidin-4-amine: Features a different substitution pattern on the piperidine ring, leading to distinct chemical and biological properties.
Uniqueness
N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine is unique due to the presence of the nitrobenzoyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C18H22N6O3 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C18H22N6O3/c1-13-19-16(21(2)3)12-17(20-13)22-8-10-23(11-9-22)18(25)14-6-4-5-7-15(14)24(26)27/h4-7,12H,8-11H2,1-3H3 |
Clé InChI |
FXXYEKIWPQMLHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide](/img/structure/B11321685.png)

![5-(3-Methylpiperidin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11321693.png)
![6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321700.png)

![2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B11321710.png)
![5-(4-ethoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11321714.png)
![4-ethoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11321716.png)


![2-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11321739.png)

![7-cycloheptyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321747.png)
